molecular formula C21H16N2O B2450017 2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 861208-30-2

2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B2450017
CAS No.: 861208-30-2
M. Wt: 312.372
InChI Key: NBEFLMLNIZMKQH-UHFFFAOYSA-N
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Description

2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound belonging to the class of chromenes

Mechanism of Action

Target of Action

It’s known that this compound is synthesized using a multicomponent reaction under mild conditions

Mode of Action

It’s synthesized using a multicomponent reaction under mild conditions in water The compound’s interaction with its targets and any resulting changes are not explicitly mentioned in the available literature

Biochemical Pathways

It’s known that this compound is synthesized using a multicomponent reaction . The downstream effects of this reaction and how it affects various biochemical pathways require further investigation.

Result of Action

It’s known that this compound is synthesized using a multicomponent reaction . The effects of this reaction at the molecular and cellular level require further investigation.

Action Environment

It’s known that this compound is synthesized using a multicomponent reaction under mild conditions in water This suggests that the reaction environment could influence the compound’s action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the one-pot synthesis, which involves the reaction of a phenolic component, an aldehyde, and malononitrile in the presence of a catalyst. For instance, a green synthesis approach utilizes 1,5,7-triazabicyclo-[4,4,0]-dec-1-ene functionalized mesoporous silica nanoparticles as a catalyst in aqueous media at room temperature . This method is advantageous due to its short reaction times, high yields, and environmentally benign conditions.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents and catalysts is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized chromene derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile stands out due to its unique structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c1-13-6-8-14(9-7-13)20-17-10-15-4-2-3-5-16(15)11-19(17)24-21(23)18(20)12-22/h2-11,20H,23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEFLMLNIZMKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC4=CC=CC=C4C=C3OC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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